![molecular formula C25H28ClN5O3S B2663214 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride CAS No. 1351620-83-1](/img/structure/B2663214.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H28ClN5O3S and its molecular weight is 514.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds derived from related structures, highlighting the potential of these chemical entities in developing new therapeutic agents. For instance, the synthesis of various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in the medical field (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents
Another application is the synthesis of thiazoloquinoline derivatives as antimicrobial agents. These studies focus on creating compounds with enhanced antimicrobial properties, potentially offering new avenues for treating infections. For example, the development of substituted thiazoloquinoline carboxylic acids and their evaluation for in vitro and in vivo antimicrobial activities against Gram-positive and Gram-negative bacteria. Some derivatives have shown more potent activity than existing antimicrobials, indicating the promise of these compounds in antimicrobial therapy (Inoue et al., 1994).
Pharmacological Evaluation
The compound's derivatives have also been evaluated for various pharmacological activities, including as serotonin type-3 (5-HT3) receptor antagonists. This research is indicative of the compound's potential utility in designing drugs targeting specific receptors, contributing to the development of treatments for conditions such as nausea and vomiting associated with chemotherapy (Mahesh et al., 2011).
Neurodegenerative Disease Imaging
Furthermore, there's research into the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of related compounds in neurodegenerative disease research. The synthesis of specific PET agents could facilitate the early diagnosis and monitoring of disease progression in Parkinson's, highlighting the importance of these compounds in neuroscience research (Wang et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)quinoxaline-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S.ClH/c1-17-8-9-21(32-2)22-23(17)34-25(28-22)30(11-5-10-29-12-14-33-15-13-29)24(31)20-16-26-18-6-3-4-7-19(18)27-20;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDAFSJQHTFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5N=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)

![Tert-butyl 3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2663139.png)
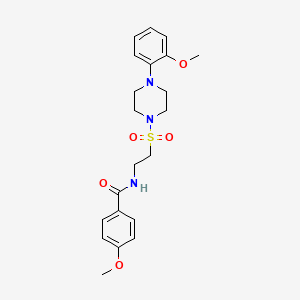
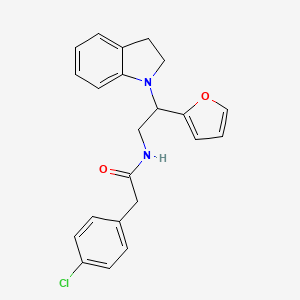
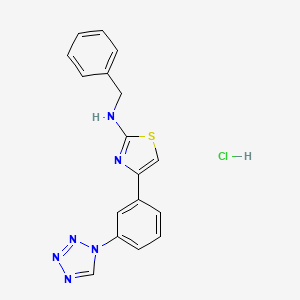

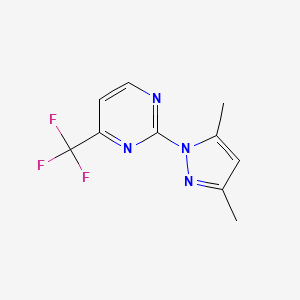
![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)
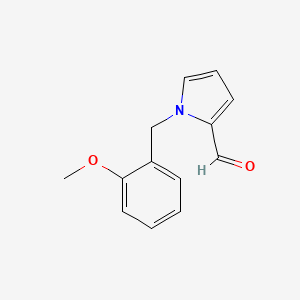
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

